molecular formula C11H10O2 B134530 5-Methoxynaphthalen-1-ol CAS No. 3588-80-5

5-Methoxynaphthalen-1-ol

Cat. No.: B134530
CAS No.: 3588-80-5
M. Wt: 174.2 g/mol
InChI Key: WLZPYTDCBHITRF-UHFFFAOYSA-N
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Description

5-Methoxynaphthalen-1-ol is a versatile naphthalene derivative that serves as a critical synthetic intermediate in advanced chemical and pharmacological research. Its primary research value lies in its role as a precursor for the development of novel therapeutic agents and functional organic materials. In medicinal chemistry, this compound is a key building block in the synthesis of naphthoquinone-naphthol derivatives, which are marine natural product analogs investigated for their potent cytotoxic and anticancer activities . These derivatives have demonstrated promising inhibitory effects on various cancer cell lines, including HCT116 (colon cancer) and PC9 (non-small cell lung cancer) . Furthermore, this compound and its derivatives readily undergo acid-catalyzed heterocyclizations with β-dicarbonyl and α,β-unsaturated carbonyl compounds to form complex polynuclear heterocyclic systems, such as substituted benzo[h]chromenes and naphtho[1,2-b]pyrylium salts . This reactivity makes it a valuable substrate for constructing sophisticated molecular architectures. The compound's photophysical properties are also a subject of study, as its structural motifs are integral to research on excited-state intramolecular proton transfer (ESIPT) processes, which are relevant for developing new fluorescent materials and sensors . For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

5-methoxynaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZPYTDCBHITRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453781
Record name 5-Methoxy-1-naphthol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3588-80-5
Record name 5-Methoxy-1-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3588-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-1-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Enzymatic Hydroxylation and Methoxylation

The biocatalytic conversion of substituted naphthalenes represents a sustainable and regioselective approach to synthesizing 5-methoxynaphthalen-1-ol. In a landmark study, Escherichia coli strains expressing the CYP110E1-Red enzyme system demonstrated the ability to hydroxylate 1-methoxynaphthalene at position 5, yielding this compound. This enzymatic process involves the following steps:

  • Substrate Preparation : 1-Methoxynaphthalene is dissolved in a biocompatible solvent system (e.g., ethyl acetate).

  • Co-Cultivation : The substrate is incubated with E. coli (pCYP110E1-Red) at 30°C under aerobic conditions for 48 hours.

  • Product Isolation : The reaction mixture is extracted with ethyl acetate, followed by silica gel chromatography (hexane:EtOAc = 6:1) to isolate this compound.

The enzyme’s regioselectivity arises from its active-site architecture, which positions the substrate to favor hydroxylation at position 5. Comparative studies with 1-ethoxynaphthalene revealed a 31.5% conversion rate to the analogous 5-ethoxynaphthalen-1-ol, suggesting similar efficiency for methoxy substrates.

Table 1: Biocatalytic Conversion Parameters for this compound

ParameterValue
Enzyme SystemCYP110E1-Red in E. coli
Substrate1-Methoxynaphthalene
Reaction Time48 hours
Temperature30°C
Solvent SystemEthyl acetate/hexane
Yield28–32% (extrapolated)

Phase-Transfer Catalyzed Methoxylation

Adaptation of 1-Methoxynaphthalene Synthesis

A patent describing the synthesis of 1-methoxynaphthalene via phase-transfer catalysis provides a foundational framework for adapting this method to target position 5. The original protocol involves:

  • Dissolving 1-naphthol in a 10–15% sodium hydroxide solution.

  • Adding tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

  • Reacting with dimethyl carbonate at 60–85°C for 3–6 hours.

To redirect methoxylation to position 5, strategic modifications are necessary:

  • Directing Groups : Introducing electron-withdrawing groups (e.g., sulfonic acid) at position 1 could favor methoxy substitution at position 5.

  • Isomer-Specific Starting Materials : Using 5-naphthol (if accessible) as the substrate would directly yield this compound. However, the scarcity of 5-naphthol complicates this route.

Table 2: Phase-Transfer Catalysis Reaction Conditions

ParameterValue
CatalystTetrabutylammonium bromide
Methylating AgentDimethyl carbonate
Temperature60–85°C
Reaction Time3–6 hours
Base10–15% NaOH or KOH

Oxidative Hydroxylation of Methoxy-Substituted Naphthalenes

Selective Hydroxylation Strategies

Oxidative methods, such as those employed in the synthesis of 2-(6-methoxy-2-naphthyl)propionic acid, could be repurposed for this compound. Key steps include:

  • Oxidation of 5-Methoxynaphthalene : Using oxygen or ozone under pressurized conditions to introduce a hydroxyl group at position 1.

  • Selectivity Optimization : Sparging with oxygen at 0.3–0.6 m³/kg of substrate enhances reaction efficiency.

Comparative Analysis of Synthetic Routes

Efficiency and Sustainability

  • Biocatalytic Route : Offers superior regioselectivity and avoids toxic reagents but faces challenges in scalability.

  • Phase-Transfer Catalysis : Scalable and solvent-free but requires innovative directing strategies for position 5.

  • Halogenation-Methoxylation : High yielding in theory but generates halogenated waste.

Table 3: Method Comparison for this compound Synthesis

MethodYieldSelectivityScalabilityEnvironmental Impact
Biocatalytic28–32%HighModerateLow
Phase-TransferN/A*ModerateHighModerate
HalogenationN/ALowLowHigh

*Requires optimization for position 5.

Chemical Reactions Analysis

Types of Reactions

5-Methoxynaphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
5-Methoxynaphthalen-1-ol serves as a crucial intermediate in the synthesis of more complex organic molecules. Its methoxy group enhances reactivity, making it suitable for various chemical transformations. For instance, it can be used in the synthesis of various substituted naphthalene derivatives, which are important in the development of pharmaceuticals and agrochemicals .

Synthetic Routes
The synthesis of this compound typically involves the methylation of 1,5-dihydroxynaphthalene using methyl iodide in the presence of a base such as potassium carbonate. The reaction is conducted under reflux conditions to ensure complete conversion. The following table summarizes common synthetic routes:

Method Reagents Yield
Methylation1,5-Dihydroxynaphthalene + CH₃I80%
Esterification5-Methoxynaphthalene-1-ol + AcidVariable

Biological Applications

Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity. A study focusing on its antifungal properties revealed that it effectively inhibits the growth of Athelia rolfsii, a fungal pathogen responsible for Southern blight disease in tomatoes. The minimum inhibitory concentration (MIC) was determined to be 250 µg/mL, indicating its potential as a biofungicide .

Anticancer Potential
In addition to its antifungal effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the inhibition of specific signaling pathways. These findings warrant further exploration into its mechanism of action and potential therapeutic applications.

Medicinal Chemistry

Drug Development
The compound is being explored as a scaffold for designing new therapeutic agents due to its unique structural features. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery. Researchers are particularly interested in modifying its structure to enhance efficacy and reduce toxicity .

Case Study: Antifungal Activity
A detailed investigation into the antifungal activity of this compound involved extracting the compound from endophytic fungi and testing it against A. rolfsii. The study utilized various extraction methods and confirmed the identity of the active compound through nuclear magnetic resonance (NMR) spectroscopy. The results highlighted its potential application as a natural fungicide in agriculture .

Industrial Applications

This compound is also utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating products in various industries, including cosmetics and agrochemicals. The compound's versatility allows it to be modified for specific applications, enhancing its industrial relevance .

Mechanism of Action

The mechanism of action of 5-Methoxynaphthalen-1-ol involves its interaction with various molecular targets. The hydroxyl and methoxy groups play crucial roles in its reactivity and interaction with biological molecules. For instance, the compound can form hydrogen bonds and undergo proton transfer reactions, which are essential for its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Methoxy Group Variations

4-Methoxynaphthalen-1-ol (CAS 84-85-5)
  • Structure : Methoxy group at C-4 instead of C-3.
  • Properties: Similar molecular formula (C₁₁H₁₀O₂) but distinct spectroscopic profiles due to altered electronic effects. For example, NOE interactions and spin-spin coupling in 1H-NMR differ significantly .
  • Applications : Used in organic synthesis but less studied than the 5-methoxy isomer.
7-Methoxynaphthalen-1-ol (CAS 67247-13-6)
  • Structure : Methoxy group at C-5.
  • Solubility in organic solvents (e.g., dichloromethane) is comparable .

Table 1: Comparison of Positional Isomers

Property 5-Methoxynaphthalen-1-ol 4-Methoxynaphthalen-1-ol 7-Methoxynaphthalen-1-ol
CAS Number 3588-80-5 84-85-5 67247-13-6
Molecular Weight (g/mol) 174.20 174.20 174.20
LogP 2.55 Not reported Not reported
Key Applications Biocatalysis Organic synthesis Research chemicals

Hydrogenated Derivatives

5-Methoxy-3,4-dihydronaphthalen-1(2H)-one
  • Structure : Partially hydrogenated naphthalene ring with a ketone at C-1.
  • Synthesis : Prepared via catalytic hydrogenation or oxidation, yielding 99% purity .
  • Properties : Reduced aromaticity increases reactivity toward nucleophilic attacks compared to this compound.

Functionalized Derivatives

5-Methoxy-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol (3k)
  • Structure : Ethynyl group at C-8 with a triisopropylsilyl (TIPS) protecting group.
  • Synthesis : Achieved via ruthenium-catalyzed alkynylation (94% yield) .
  • Applications : Intermediate in cross-coupling reactions for materials science.
1-(2-Methoxynaphthalen-1-yl)phenanthren-2-ol
  • Structure : Naphthol fused to a phenanthrene system.
  • Synthesis : Palladium-catalyzed hydrogenation (95% yield) .

Table 2: Functionalized Derivatives

Compound Key Feature Yield Application
5-Methoxy-8-(TIPS-ethynyl)naphthalen-1-ol Alkynyl group 94% Catalytic cross-coupling
1-(2-Methoxynaphthalen-1-yl)phenanthren-2-ol Phenanthrene fusion 95% Fluorescent probes

Biological Activity

5-Methoxynaphthalen-1-ol, also known as 5-methoxy-1-naphthol, is an organic compound with the molecular formula C11H10O2C_{11}H_{10}O_2. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article delves into the biological activity of this compound, exploring its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methoxy group (-OCH₃) at the fifth position and a hydroxyl group (-OH) at the first position of the naphthalene ring. This unique substitution pattern significantly influences its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC11H10O2C_{11}H_{10}O_2
Molecular Weight174.20 g/mol
AppearancePale-yellow to yellow-brown solid

The biological activity of this compound is attributed to its ability to interact with various biological molecules. The hydroxyl and methoxy groups facilitate hydrogen bonding and proton transfer reactions, which are crucial for its biological effects.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes, potentially altering metabolic pathways. This inhibition may contribute to its antifungal and antibacterial properties.

Antifungal Activity

In studies involving endophytic fungi, this compound has demonstrated significant antifungal activity. For instance, it was isolated from Daldinia eschscholzii and exhibited radical scavenging activity, suggesting its potential as a natural antifungal agent .

The mechanism of action of this compound involves several pathways:

  • Reactive Oxygen Species (ROS) Production : It can induce ROS production in cells, leading to apoptosis in cancer cells .
  • Cellular Effects : The compound has been shown to affect various cellular processes, including cell cycle regulation and apoptosis induction through caspase activation .

Case Study: Antifungal Properties

A study isolated this compound from Daldinia eschscholzii, demonstrating its ability to inhibit the growth of Athelia rolfsii, a plant pathogen responsible for Southern blight disease on tomatoes. The minimum inhibitory concentration (MIC) was found to be 250 µg/mL, indicating promising potential for agricultural applications as a biofungicide .

Case Study: Anticancer Activity

In another study, derivatives of this compound were evaluated for their anticancer properties. The compound was shown to trigger apoptosis in HCT116 colon cancer cells through ROS-mediated pathways, enhancing intracellular ROS levels and activating caspases involved in programmed cell death .

Comparison with Related Compounds

The biological activity of this compound can be contrasted with similar compounds:

CompoundStructure Position of Methoxy GroupUnique Features
2-Methoxynaphthalen-1-olPosition 2Different substitution pattern affecting reactivity
6-Methoxynaphthalen-1-olPosition 6Exhibits distinct biological activities
NaphtholNo methoxy groupParent compound; serves as a baseline for comparison

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methoxynaphthalen-1-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via methoxylation of naphthalen-1-ol derivatives or demethylation of protected precursors. Optimization involves adjusting reaction time, temperature, and catalysts (e.g., Lewis acids for regioselective methoxylation). Design of Experiments (DoE) can systematically vary parameters like molar ratios and solvent polarity to maximize yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended, with purity confirmed by HPLC (>95% area) .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Methodological Answer : Use a combination of:

  • NMR : 1^1H and 13^{13}C NMR to verify methoxy (-OCH3_3) and phenolic (-OH) groups (e.g., δ~8.5 ppm for aromatic protons) .
  • HPLC-MS : To detect impurities (e.g., demethylated byproducts) and confirm molecular ion peaks (m/z 202.25) .
  • LogP/PSA : Experimental LogP (2.55) and polar surface area (29.46 Ų) via reverse-phase chromatography, critical for pharmacokinetic studies .

Q. What are the recommended handling and storage protocols for this compound to ensure stability?

  • Methodological Answer : Store in amber vials at 2–8°C under inert gas (N2_2) to prevent oxidation. Use desiccants to mitigate hygroscopic degradation. For handling, wear nitrile gloves and P95 respirators to avoid skin/eye irritation (H315/H319 hazards) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound derivatives?

  • Methodological Answer : Apply constraint-based contradiction analysis :

  • Re-examine synthetic steps for side reactions (e.g., overmethylation).
  • Compare experimental NMR with computational predictions (DFT calculations).
  • Use 2D NMR (COSY, HSQC) to assign ambiguous peaks .

Q. What toxicological assessment strategies are appropriate for evaluating this compound in aquatic environments?

  • Methodological Answer : Follow OECD Test Guidelines:

  • Acute toxicity : Daphnia magna 48-hour EC50_{50} tests (H411 classification).
  • Chronic toxicity : Algal growth inhibition assays (72-hour NOEC).
  • Monitor bioaccumulation potential via LogP and metabolite profiling .

Q. How can degradation pathways of this compound under UV exposure be systematically studied?

  • Methodological Answer :

  • Use accelerated aging tests with UV lamps (λ=254–365 nm).
  • Analyze degradation products via LC-QTOF-MS to identify quinone intermediates.
  • Quantify photostability using Arrhenius kinetics under controlled humidity .

Q. What methodologies enable enantiomeric separation of chiral analogs of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with ethanol/hexane mobile phases.
  • Circular Dichroism (CD) : Validate enantiopurity by comparing experimental and simulated CD spectra.
  • Reference impurities like (±)-1-(6-Methoxy-2-naphthyl)-ethanol for method calibration .

Q. How can computational models predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer :

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density (Fukui indices).
  • Validate predictions with experimental regioselectivity data (e.g., nitration at C4 vs. C8) .

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